フルクイントニブ

概要

説明

フルクイントニブは、Fruzaqlaという商品名で販売されている、血管内皮成長因子受容体(VEGFR) -1、-2、および-3の新規な低分子阻害剤です。主に転移性大腸がんの治療に使用されます。 フルクイントニブは、血管新生(新しい血管の形成過程)を阻害することにより作用し、それによってがん細胞への酸素と栄養分の供給を制限します .

2. 製法

合成経路と反応条件: フルクイントニブの合成には、コア構造の調製から始まり、官能基の修飾が続く、複数のステップが含まれます。重要なステップの1つには、キナゾリン環の形成が含まれ、これは一連の縮合反応によって達成されます。 最終生成物は、精製と結晶化工程を経て得られます .

工業生産方法: 工業現場では、フルクイントニブは、高収率と高純度を確保するために、バッチプロセスと連続フロープロセスの組み合わせを使用して生産されます。バルク医薬品原薬は、通常、活性医薬品成分を微結晶セルロースやデンプンなどの賦形剤と混合することによって調製されます。 混合物は、その後、錠剤またはカプセルに加工されます .

3. 化学反応解析

反応の種類: フルクイントニブは、以下を含むさまざまな化学反応を起こします。

酸化: フルクイントニブは、特定の条件下で酸化されて、対応する酸化物を形成することができます。

還元: フルクイントニブは、異なる還元誘導体になるように還元することができます。

置換: フルクイントニブは、1つの官能基が別の官能基に置き換わる置換反応を受けることができます。

一般的な試薬と条件:

酸化: 一般的な酸化剤には、過酸化水素や過マンガン酸カリウムがあります。

還元: 水素化ホウ素ナトリウムや水素化アルミニウムリチウムなどの還元剤が使用されます。

置換: ハロゲンや求核剤などの試薬が一般的に使用されます。

生成される主要な生成物: これらの反応から生成される主要な生成物には、さまざまな薬理学的特性を持つ可能性のあるフルクイントニブの誘導体が含まれます .

4. 科学研究の用途

フルクイントニブは、科学研究で幅広い用途を持っています。

化学: フルクイントニブは、VEGFR阻害剤の研究における基準化合物として使用されます。

生物学: フルクイントニブは、血管新生のメカニズムとその阻害を研究するために使用されます。

医学: フルクイントニブは、主に転移性大腸がんの治療に使用され、その他の種類のがんについても研究されています。

科学的研究の応用

Fruquintinib has a wide range of applications in scientific research:

Chemistry: It is used as a reference compound in the study of VEGFR inhibitors.

Biology: Fruquintinib is used to study the mechanisms of angiogenesis and its inhibition.

Medicine: It is primarily used in the treatment of metastatic colorectal cancer and is being investigated for other types of cancer.

Industry: Fruquintinib is used in the pharmaceutical industry for the development of new anti-cancer drugs .

作用機序

フルクイントニブは、VEGFR-1、-2、および-3を選択的に阻害することで効果を発揮します。これらの受容体は、血管新生のプロセスに重要な役割を果たします。これらの受容体をブロックすることにより、フルクイントニブは新しい血管の形成を防ぎ、それによって腫瘍細胞への酸素と栄養分の供給を制限します。 これは、腫瘍の増殖と転移の阻害につながります .

類似化合物:

- スニチニブ

- ソラフェニブ

- レゴラフェニブ

- パゾパニブ

比較: フルクイントニブは、VEGFR-1、-2、および-3に対する高い選択性により、オフターゲット効果を最小限に抑え、毒性を軽減します。 他のVEGFR阻害剤とは異なり、フルクイントニブは、臨床試験でより良好な安全性プロファイルと忍容性を示しています .

生化学分析

Biochemical Properties

Fruquintinib targets VEGFR-1, -2, and -3 to inhibit angiogenesis . Angiogenesis is a critical biological process for increasing oxygen and nutrient supply to cancer cells, and the VEGF/VEGFR pathway is one of the most critical pathways for this phenomenon . Fruquintinib’s interaction with these receptors inhibits the kinase activity of VEGFR, thereby blocking the signal transduction pathway and inhibiting angiogenesis .

Cellular Effects

Fruquintinib has shown to have significant effects on various types of cells and cellular processes. It has been reported to enhance the antitumor immune responses of anti-programmed death receptor-1 in colorectal cancer . It reduces angiogenesis, reprograms the vascular structure, enhances the infiltration of CD8+ T cells, and reduces the ratios of myeloid-derived suppressor cells (MDSCs) and macrophages in mice .

Molecular Mechanism

Fruquintinib exerts its effects at the molecular level primarily through its inhibition of VEGFR-1, -2, and -3 . By binding to these receptors, it inhibits their kinase activity, which in turn blocks the VEGF/VEGFR pathway and inhibits angiogenesis . This mechanism of action is critical for its therapeutic effects in treating metastatic colorectal cancer .

Temporal Effects in Laboratory Settings

In laboratory settings, fruquintinib has shown to provide a statistically significant improvement in overall survival (OS) with a hazard ratio (HR) of 0.66 . The median OS was 7.4 months in the fruquintinib arm and 4.8 months for the placebo arm . These results indicate that the effects of fruquintinib can change over time, with potential long-term effects on cellular function .

Dosage Effects in Animal Models

In animal models, the combination of fruquintinib and sintilimab exhibited the strongest inhibition of tumor growth and achieved the longest survival time in mice bearing MC38 or CT26 xenograft tumors, compared to fruquintinib and sintilimab alone . This suggests that the effects of fruquintinib can vary with different dosages .

Metabolic Pathways

Fruquintinib undergoes extensive metabolism prior to excretion, with multiple enzymes/pathways involved . Less than 6% of the administered dose is excreted in urine or feces as the parent drug .

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of Fruquintinib involves multiple steps, starting with the preparation of the core structure, followed by functional group modifications. One of the key steps includes the formation of the quinazoline ring, which is achieved through a series of condensation reactions. The final product is obtained after purification and crystallization processes .

Industrial Production Methods: In industrial settings, Fruquintinib is produced using a combination of batch and continuous flow processes to ensure high yield and purity. The bulk drug substance is typically prepared by mixing the active pharmaceutical ingredient with excipients such as microcrystalline cellulose and starch. The mixture is then processed into tablets or capsules .

化学反応の分析

Types of Reactions: Fruquintinib undergoes various chemical reactions, including:

Oxidation: Fruquintinib can be oxidized under specific conditions to form corresponding oxides.

Reduction: It can be reduced to form different reduced derivatives.

Substitution: Fruquintinib can undergo substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Reagents like halogens and nucleophiles are commonly employed.

Major Products Formed: The major products formed from these reactions include various derivatives of Fruquintinib, which may have different pharmacological properties .

類似化合物との比較

- Sunitinib

- Sorafenib

- Regorafenib

- Pazopanib

Comparison: Fruquintinib is unique due to its high selectivity for VEGFR-1, -2, and -3, which minimizes off-target effects and reduces toxicity. Unlike other VEGFR inhibitors, Fruquintinib has demonstrated a more favorable safety profile and better tolerability in clinical trials .

特性

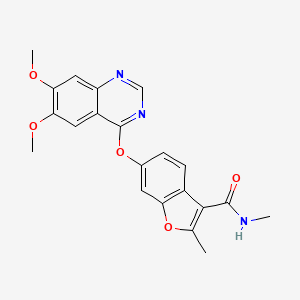

IUPAC Name |

6-(6,7-dimethoxyquinazolin-4-yl)oxy-N,2-dimethyl-1-benzofuran-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H19N3O5/c1-11-19(20(25)22-2)13-6-5-12(7-16(13)28-11)29-21-14-8-17(26-3)18(27-4)9-15(14)23-10-24-21/h5-10H,1-4H3,(H,22,25) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BALLNEJQLSTPIO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=C(O1)C=C(C=C2)OC3=NC=NC4=CC(=C(C=C43)OC)OC)C(=O)NC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H19N3O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

393.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1194506-26-7 | |

| Record name | Fruquintinib [USAN:WHO-DD] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1194506267 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Fruquintinib | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11679 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | FRUQUINTINIB | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/49DXG3M5ZW | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Q1: What is the primary target of Fruquintinib and how does it interact with it?

A: Fruquintinib is a highly selective, potent, oral tyrosine kinase inhibitor that specifically targets vascular endothelial growth factor receptors (VEGFRs) 1, -2, and -3. [, , , ] It binds to the intracellular kinase domain of these receptors, preventing the binding of ATP and subsequent phosphorylation. [] This inhibition disrupts the signaling cascade initiated by VEGF binding, ultimately leading to the suppression of angiogenesis and tumor growth. [, ]

Q2: What are the downstream effects of Fruquintinib's interaction with VEGFRs?

A2: By inhibiting VEGFR signaling, Fruquintinib effectively blocks several key processes involved in tumor development and progression:

- Angiogenesis: It inhibits the formation of new blood vessels, depriving tumors of the nutrients and oxygen needed for growth. [, , ]

- Lymphogenesis: It disrupts the formation of lymphatic vessels, potentially limiting tumor cell dissemination and metastasis. [, ]

- Tumor Microenvironment Modulation: It promotes the normalization of tumor vasculature, potentially improving the delivery and efficacy of other anti-cancer agents. [, ]

Q3: What is the molecular formula and weight of Fruquintinib?

A3: Unfortunately, the provided research excerpts do not disclose the molecular formula and weight of Fruquintinib.

Q4: Is there any spectroscopic data available for Fruquintinib?

A4: The research excerpts do not provide specific spectroscopic data (e.g., NMR, IR, MS) for Fruquintinib.

Q5: Are there studies on Fruquintinib's material compatibility, stability under various conditions, or its catalytic properties?

A5: The provided research primarily focuses on the clinical application and pharmacological profile of Fruquintinib as an anti-cancer agent. Information regarding material compatibility, stability beyond biological contexts, or catalytic properties is not included in these excerpts.

Q6: Has computational chemistry been used to study Fruquintinib?

A6: While the research mentions Fruquintinib's molecular structure and its interaction with VEGFRs, the excerpts do not delve into specific computational chemistry studies, simulations, QSAR models, or structure-activity relationship (SAR) investigations.

Q7: What is the pharmacokinetic profile of Fruquintinib?

A: Fruquintinib exhibits good absorption following oral administration, with a relatively short half-life of approximately 42 hours. [] It reaches peak plasma concentrations rapidly and demonstrates dose-proportional pharmacokinetics across the studied dose range. [] A separate study mentions a low inter-patient variability in Cmax and AUC after single and multiple doses. []

Q8: Does previous exposure to anti-VEGFR agents affect Fruquintinib's efficacy?

A: Research suggests that prior treatment with anti-VEGFR agents may decrease the efficacy of Fruquintinib in mCRC patients. [] One study found that patients previously treated with anti-VEGFR agents had significantly shorter median PFS compared to those without prior exposure. []

Q9: What is known about resistance mechanisms to Fruquintinib?

A9: The provided research excerpts do not offer specific information regarding resistance mechanisms to Fruquintinib or its relation to cross-resistance with other compounds.

Q10: What is the safety profile of Fruquintinib?

A: Clinical trials and real-world studies consistently report that Fruquintinib exhibits an acceptable safety and tolerability profile. [, , , , , ] The most common adverse events observed include:

- **Hand-foot syndrome (HFSR) ** [, , , ]

- Hypertension [, , , , , ]

- Fatigue [, , , ]

- Proteinuria [, , ]

- Diarrhea [, ]

Q11: Is there information on specific drug delivery strategies or identified biomarkers for Fruquintinib?

A11: The research excerpts primarily focus on Fruquintinib's efficacy and safety as a systemic treatment. They do not provide details regarding targeted drug delivery strategies or specific biomarkers for predicting efficacy, monitoring treatment response, or identifying adverse effects.

Q12: Are there any environmental impact studies related to Fruquintinib?

A12: The research excerpts do not provide information on the environmental impact or degradation of Fruquintinib.

Q13: What are the current clinical applications of Fruquintinib?

A: Fruquintinib is currently approved in China for the treatment of patients with mCRC who have received at least two prior standard anticancer therapies, including fluoropyrimidine-, oxaliplatin-, and irinotecan-based chemotherapy. [, ]

Q14: What are the future directions for research on Fruquintinib?

A14: Future research on Fruquintinib could explore:

- Combination Therapies: Investigating synergistic effects with other anti-cancer agents, including chemotherapy, targeted therapies, and immune checkpoint inhibitors. [, , , ]

- Biomarker Development: Identifying predictive biomarkers for response and toxicity to optimize patient selection and personalize treatment strategies. []

- Resistance Mechanisms: Understanding the mechanisms of resistance to Fruquintinib and developing strategies to overcome or prevent it. []

- Expanding Clinical Applications: Evaluating its efficacy and safety in other tumor types, such as non-small cell lung cancer (NSCLC) and gastric cancer. [, ]

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。